(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate
Overview
Description
“(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” is a sulfhydryl-reactive compound that is useful for reversibly sulfenylating thiol-containing molecules . It is a small compound that enables cysteines and other sulfhydryl groups to be reversibly blocked to facilitate the study of enzyme activation and other protein functions .
Synthesis Analysis
The synthesis of “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” involves the reaction of MMTS with reduced sulfhydryls (-SH) resulting in their modification to dithiomethane (-S-S-CH3) . The reaction is reversible with DTT or TCEP, restoring the free sulfhydryl .Molecular Structure Analysis
The molecular structure of “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” can be found in various chemical databases .Chemical Reactions Analysis
The primary chemical reaction of “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” involves the conversion of sulfhydryl groups on cysteine side chains into -S-S-CH3 . This reaction is reversible with DTT or TCEP, restoring the free sulfhydryl .Physical And Chemical Properties Analysis
The physical and chemical properties of “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” can be found in various chemical databases .Scientific Research Applications
Kinetic resolution of 1-oxyl-3-hydroxymethyl-2,2,5,5-tetramethylpyrrolidine derivatives, a closely related compound, can be achieved through lipase-catalyzed enantiomer selective acylation. These resolved alcohols are converted to methanethiosulfonate spin labels, with applications in spin labeling studies (Bálint et al., 2004).
The compound is studied using molecular dynamics (MD) simulations to understand its conformational dynamics when attached to a polyalanine alpha-helix, which is significant for site-directed spin labeling of proteins (Sezer et al., 2008).
High-resolution mass spectrometry of pyrrolidine nitroxides, which include this compound, has applications in the synthesis of spin labels. The study focuses on the fragmentation patterns and ionization characteristics of these compounds (Davies et al., 1974).
A methanethiosulfonate derivative of an imidazolidine nitroxide is used for site-directed pKa determination of peptides by electron paramagnetic resonance, highlighting its utility in electrostatic measurements and protein structure studies (Smirnov et al., 2004).
A novel reversible thiol-specific spin label has been synthesized and used for active site labeling and inhibition of papain, a thiol protease, demonstrating its application in understanding enzyme structure and function (Berliner et al., 1982).
The effects of solvent polarity and hydrogen bonding on the electron paramagnetic resonance (EPR) parameters of this nitroxide spin label have been studied, which is essential for understanding its interactions in different environments (Owenius et al., 2001).
The compound's analogs are investigated for their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum, showing its potential application in microbiology and bioenergetics studies (Gunsalus et al., 1978).
Spin-label and fluorescence labeling studies of thioester bonds in human alpha 2-macroglobulin utilize derivatives of this compound to understand protein structure and dynamics (Zhao et al., 1988).
Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) demonstrate the versatility of this compound in biochemical research (Makarov et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(3S)-1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGRMWJGHAOGQV-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)CSS(=O)(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](C(N1O)(C)C)CSS(=O)(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654073 | |
Record name | S-{[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]methyl} methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate | |
CAS RN |
681034-15-1 | |
Record name | S-{[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]methyl} methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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